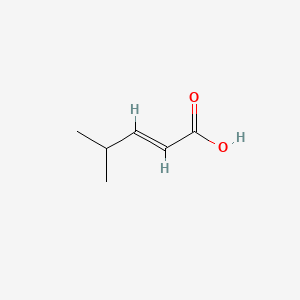
2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrrolidine ring.
Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the chlorine atom can modulate the electronic properties of the pyridine ring. These interactions can lead to the activation or inhibition of specific biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(piperidin-3-yl)pyridine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-chloro-4-(morpholin-3-yl)pyridine hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring.
2-chloro-4-(azetidin-3-yl)pyridine hydrochloride: Features an azetidine ring in place of the pyrrolidine ring.
Uniqueness
2-chloro-4-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties to the compound. These properties can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable tool in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
2060051-26-3 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



